molecular formula C11H17ClN4O2 B13779350 Theophylline, 8-butyl-, hydrochloride CAS No. 74039-65-9

Theophylline, 8-butyl-, hydrochloride

Cat. No.: B13779350
CAS No.: 74039-65-9
M. Wt: 272.73 g/mol
InChI Key: RPDXLEWRJDWYIP-UHFFFAOYSA-N
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Description

Theophylline, 8-butyl-, hydrochloride is a derivative of theophylline, a well-known xanthine used primarily for its bronchodilator effects. Theophylline itself is a methylxanthine derivative found in tea and has been used to manage symptoms of asthma, chronic obstructive pulmonary disease (COPD), and other lung conditions . The addition of the 8-butyl group and hydrochloride salt form may modify its pharmacokinetic and pharmacodynamic properties, potentially offering unique therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-butyl-, hydrochloride typically involves the alkylation of theophylline. The process begins with the reaction of theophylline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-butyl-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Theophylline, 8-butyl-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Theophylline, 8-butyl-, hydrochloride exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscles and dilation of pulmonary blood vessels. Additionally, it blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Theophylline, 8-butyl-, hydrochloride is unique due to the presence of the 8-butyl group, which may enhance its lipophilicity and alter its pharmacokinetic profile. This modification can potentially lead to improved therapeutic efficacy and reduced side effects compared to its parent compound, theophylline .

Properties

CAS No.

74039-65-9

Molecular Formula

C11H17ClN4O2

Molecular Weight

272.73 g/mol

IUPAC Name

8-butyl-1,3-dimethyl-7H-purine-2,6-dione;hydrochloride

InChI

InChI=1S/C11H16N4O2.ClH/c1-4-5-6-7-12-8-9(13-7)14(2)11(17)15(3)10(8)16;/h4-6H2,1-3H3,(H,12,13);1H

InChI Key

RPDXLEWRJDWYIP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C.Cl

Origin of Product

United States

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